molecular formula C8H6F5NS B1399807 3-(Pentafluorosulfur)phenylacetonitrile CAS No. 1240257-91-3

3-(Pentafluorosulfur)phenylacetonitrile

Cat. No. B1399807
M. Wt: 243.2 g/mol
InChI Key: ZIDPXGBFGPZURT-UHFFFAOYSA-N
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Description

“3-(Pentafluorosulfur)phenylacetonitrile” is a chemical compound with the CAS Number: 1240257-91-3 . Its molecular weight is 243.2 .


Molecular Structure Analysis

The InChI code for “3-(Pentafluorosulfur)phenylacetonitrile” is 1S/C8H6F5NS/c9-15(10,11,12,13)8-3-1-2-7(6-8)4-5-14/h1-3,6H,4H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 28 C . More detailed physical and chemical properties might be available in specialized chemical databases.

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • 3-(Pentafluorosulfur)phenylacetonitrile has been studied in the context of synthesis and reactions with other chemical compounds. For instance, trifluorovinylsulfurpentafluoride, a related compound, has been used to form derivatives that have undergone various reactions forming a variety of products, demonstrating the reactivity and potential applications of this class of compounds in chemical synthesis (Noftle & Fox, 1977).
  • Photoinduced Reactions :

    • Research on compounds closely related to 3-(Pentafluorosulfur)phenylacetonitrile, such as 2-azido-3-phenyl-propene, has led to the discovery of photoinduced cycloaddition reactions. These reactions yield various chemical structures, which shows the potential of using light to initiate and control chemical transformations in this family of compounds (Orahovats et al., 1973).
  • Catalysis and Chemical Transformations :

    • Phenylacetonitrile, a compound structurally similar to 3-(Pentafluorosulfur)phenylacetonitrile, has been used in catalysis for the preparation of non-steroidal anti-inflammatory drugs. This demonstrates the broader application of such compounds in facilitating important chemical transformations in the pharmaceutical industry (Molleti & Yadav, 2017).
  • Organic Molecule Reactions :

    • In organic chemistry, the use of phenylacetonitrile as a small organic molecule to promote chemoselective cyclization of specific compounds has been reported. This highlights the role of similar compounds in facilitating selective chemical reactions, which is crucial in synthesizing complex molecules (Huang et al., 2012).
  • NMR Studies and Enantiomeric Purity :

    • The potential of derivatives of phenylacetonitrile, like α-Amino-α-trifluoromethyl-phenylacetonitrile, in NMR studies for determining the enantiomeric purity of chiral acids has been explored. This indicates the utility of such compounds in analytical chemistry, particularly in the context of chiral molecule analysis (Koóš & Mosher, 1993).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[3-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NS/c9-15(10,11,12,13)8-3-1-2-7(6-8)4-5-14/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDPXGBFGPZURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227687
Record name (OC-6-21)-[3-(Cyanomethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pentafluorosulfur)phenylacetonitrile

CAS RN

1240257-91-3
Record name (OC-6-21)-[3-(Cyanomethyl)phenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[3-(Cyanomethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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